Blood platelet activating factor-acether
Overview
Description
Blood platelet activating factor-acether is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetyloxy group, an ethoxy group, and a trimethylazaniumyl group attached to a phosphate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Blood platelet activating factor-acether typically involves multiple steps, including esterification, phosphorylation, and quaternization reactions. The process begins with the esterification of a suitable alcohol with acetic anhydride to form the acetyloxy group. This is followed by the phosphorylation of the intermediate product using phosphorus oxychloride or a similar reagent to introduce the phosphate group. Finally, the quaternization of the resulting compound with trimethylamine yields the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Blood platelet activating factor-acether undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and phosphoric acid.
Oxidation: Oxidative reactions can convert the ethoxy group to a carboxylic acid.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Alcohols and phosphoric acid.
Oxidation: Carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Blood platelet activating factor-acether has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in cellular signaling pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the development of novel materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Blood platelet activating factor-acether involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting downstream signaling pathways. Additionally, its phosphate group can participate in phosphorylation reactions, further influencing cellular processes.
Comparison with Similar Compounds
Blood platelet activating factor-acether can be compared with other similar compounds, such as:
[(2R)-2-acetyloxy-3-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate: Similar structure but with a methoxy group instead of an ethoxy group.
[(2R)-2-acetyloxy-3-ethoxypropyl] 2-(dimethylazaniumyl)ethyl phosphate: Similar structure but with a dimethylazaniumyl group instead of a trimethylazaniumyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on the compound’s properties and applications.
Properties
IUPAC Name |
[(2R)-2-acetyloxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAUUPRFYPCOCA-AREMUKBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00225377 | |
Record name | 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00225377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74389-68-7 | |
Record name | Platelet-activating factor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74389-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074389687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Platelet Activating Factor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02261 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00225377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PLATELET-ACTIVATING FACTOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42EWD89I80 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Platelet-activating factor | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062195 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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